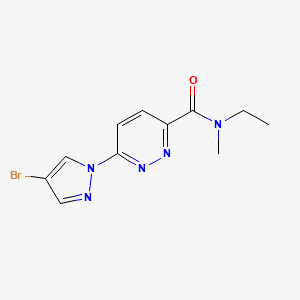![molecular formula C18H23N3O3 B7077388 (3,5-Dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7077388.png)
(3,5-Dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with dimethyl groups and a piperazine ring attached to an ethoxypyridine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of dimethyl groups at the 3 and 5 positions. The piperazine ring is then synthesized and attached to the ethoxypyridine moiety. The final step involves the formation of the methanone linkage between the furan and piperazine rings. Common reagents used in these reactions include dimethyl sulfate, ethyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methanone group can be reduced to form alcohol derivatives.
Substitution: The ethoxypyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(3,5-Dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-Dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of macrocycles and other complex molecules.
Uniqueness
(3,5-Dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone stands out due to its unique combination of a furan ring, piperazine ring, and ethoxypyridine moiety. This structural diversity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3,5-dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-23-16-7-5-6-15(19-16)20-8-10-21(11-9-20)18(22)17-13(2)12-14(3)24-17/h5-7,12H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMGAAHVRJENQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7077307.png)
![2-[2-[(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)methyl]phenyl]-2-methylpropanenitrile](/img/structure/B7077321.png)
![2-[2-(1H-1,2,4-triazol-5-yl)piperidine-1-carbonyl]-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B7077331.png)
![2-(1-methoxyethyl)-4-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1,3-thiazole-5-carboxamide](/img/structure/B7077350.png)
![(1'R,4S)-N-[4-(2H-tetrazol-5-ylmethyl)phenyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7077357.png)

![3-[[[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]amino]methyl]-1,6-dimethylpyridin-2-one](/img/structure/B7077367.png)

![5-[4-(4-bromopyrazol-1-yl)piperidine-1-carbonyl]-1H-pyrrole-3-carboxamide](/img/structure/B7077385.png)
![N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide](/img/structure/B7077395.png)
![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]-1-methyl-1-(1-pyridin-2-ylethyl)urea](/img/structure/B7077398.png)
![1-[1-(Furan-2-yl)ethyl]-3-[1-(3-methoxypropanoyl)piperidin-4-yl]-1-methylurea](/img/structure/B7077406.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-4-methylthiophene-3-carboxamide](/img/structure/B7077409.png)
